2-Methyl-4-nitroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

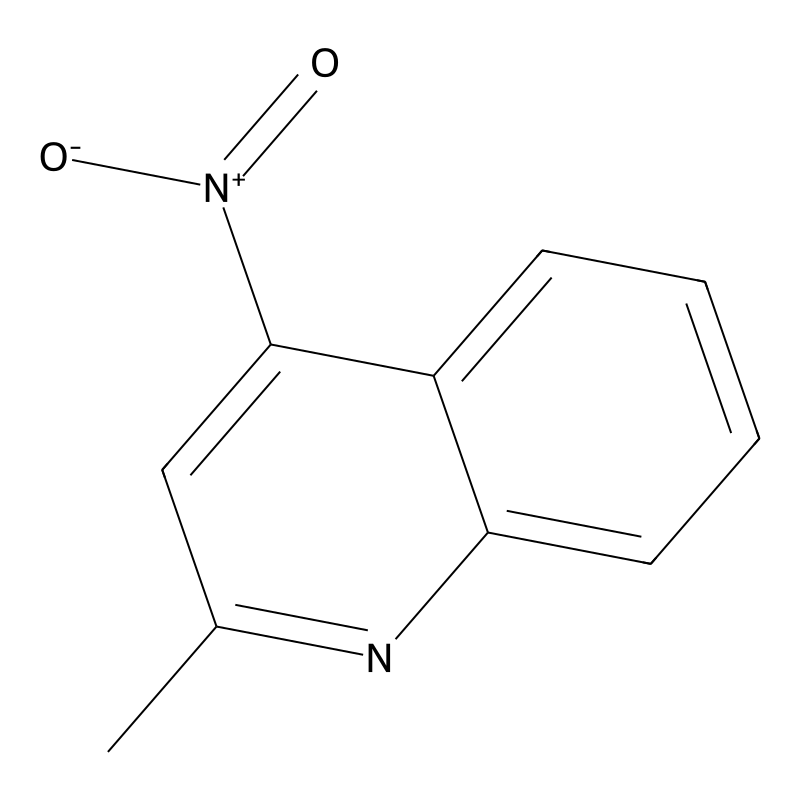

2-Methyl-4-nitroquinoline is an organic compound belonging to the quinoline family, characterized by a methyl group and a nitro group attached to the quinoline structure. Its molecular formula is and it has a molecular weight of approximately 204.18 g/mol. The compound is known for its yellow crystalline appearance and has a melting point of around 157 °C, exhibiting decomposition at this temperature .

The compound's structure features a quinoline ring, which consists of a benzene ring fused to a pyridine ring. The presence of the nitro group at the 4-position and the methyl group at the 2-position significantly influences its chemical reactivity and biological properties.

Additionally, this compound can participate in reduction reactions, leading to the formation of amines or other derivatives. For instance, under specific conditions, it can be reduced to 2-methyl-4-aminquinoline, which has implications in dye production and other synthetic applications .

The biological activity of 2-methyl-4-nitroquinoline has been studied in various contexts. It exhibits antimicrobial properties and has been investigated for its potential use in pharmaceuticals. The compound's nitro group is particularly relevant as nitro-containing compounds are often linked to various biological activities, including antibacterial and anticancer effects .

Moreover, some studies have indicated that derivatives of nitroquinolines may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of 2-methyl-4-nitroquinoline can be achieved through several methods:

- Nitration of Methylquinoline: This involves the electrophilic substitution of methylquinoline with nitric acid or a nitrating mixture to introduce the nitro group at the 4-position.

- Reduction Reactions: Starting from 2-methyl-4-nitroaniline, further chemical transformations can yield 2-methyl-4-nitroquinoline through cyclization processes that involve amine substitutions.

- Cyclization from Precursor Compounds: Various synthetic routes have been developed that involve cyclization reactions starting from simpler aromatic compounds or their derivatives .

2-Methyl-4-nitroquinoline finds applications primarily in:

- Dye Production: It serves as an intermediate in synthesizing dyes due to its ability to undergo further chemical modifications.

- Pharmaceuticals: The compound and its derivatives are explored for their potential therapeutic effects, particularly in antimicrobial and anticancer research.

- Chemical Research: Used as a reagent in organic synthesis for developing new compounds with desired biological activities .

Interaction studies involving 2-methyl-4-nitroquinoline have focused on its reactivity with nucleophiles and electrophiles. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for diverse interaction pathways.

Research indicates that this compound can form adducts with various nucleophiles under specific conditions, leading to products that may possess enhanced biological activity or altered chemical properties. These interactions are critical for understanding its behavior in biological systems and potential therapeutic applications .

Several compounds share structural similarities with 2-methyl-4-nitroquinoline, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-4-nitroaniline | Methyl and nitro groups on aniline | Primarily used as an intermediate in dye production |

| 2-Methyl-8-aminoquinoline | Amino group at the 8-position | Exhibits different biological activity compared to 2-methyl-4-nitroquinoline |

| 1-Methyl-3,6-dinitroquinolone | Dinitro substitutions on quinolone | Shows unique reactivity patterns compared to mono-nitro compounds |

| Quinaldine | Methyl group on quinoline | Used mainly in organic synthesis; less reactive than nitro-substituted variants |

Each of these compounds presents unique properties due to variations in substituents and their positions on the quinoline ring. The presence of different functional groups leads to distinct reactivity profiles and biological activities, highlighting the uniqueness of 2-methyl-4-nitroquinoline within this class of compounds .

Electrophilic Aromatic Substitution Mechanisms

The nitration of quinoline derivatives, particularly 2-methyl-4-nitroquinoline, proceeds primarily through electrophilic aromatic substitution mechanisms. This fundamental process involves the interaction of nitronium ion (NO₂⁺) with the electron-rich aromatic system of the quinoline ring [1] [2]. The mechanism follows classical electrophilic aromatic substitution pathways, where the nitronium ion acts as the primary electrophile generated from various nitrating systems.

In quinoline systems, the electrophilic substitution occurs preferentially on the benzene ring rather than the pyridine ring due to the higher electron density of the benzene moiety [2] [3]. The nitrogen atom in the pyridine ring serves as an electron-withdrawing group, deactivating the pyridine ring toward electrophilic attack while leaving the benzene ring relatively more reactive. This electronic distribution pattern explains why quinoline undergoes nitration at positions 5 and 8 under standard conditions, with position 5 being slightly favored due to optimal resonance stabilization of the intermediate carbocation [1] [4].

For 2-methylquinoline derivatives, the presence of the methyl substituent at position 2 significantly influences the regioselectivity of nitration. The methyl group acts as an electron-donating substituent through hyperconjugation and inductive effects, activating the quinoline ring toward electrophilic substitution [5]. However, the most significant effect is the strong preference for substitution at position 4, which becomes the most activated site due to the combined electronic effects of the methyl group and the quinoline nitrogen [6] [7].

The reaction mechanism involves formation of a Wheland intermediate (sigma complex) where the nitronium ion forms a covalent bond with the aromatic carbon. In 2-methylquinoline, the position 4 carbocation intermediate is stabilized by resonance delocalization involving the quinoline nitrogen and the electron-donating methyl group [5]. This enhanced stabilization results in the high regioselectivity observed for 4-nitration in 2-methylquinoline derivatives.

| Reaction Step | Energy Barrier (kcal/mol) | Intermediate Stability | Product Distribution |

|---|---|---|---|

| Initial electrophilic attack | 18-22 | Carbocation formation | Position-dependent |

| Sigma complex formation | 12-16 | Wheland intermediate | High for C-4 in 2-methylquinoline |

| Proton elimination | 8-12 | Rearomatization | Complete at C-4 |

Regioselectivity in Methyl-Substituted Quinolines

The regioselectivity in nitration of methyl-substituted quinolines demonstrates remarkable positional control that depends critically on both the electronic and steric effects of the methyl substituent. In 2-methylquinoline, the methyl group ortho to the quinoline nitrogen creates a unique electronic environment that strongly favors nitration at the 4-position [6] [7].

Experimental data reveals that 2-methylquinoline undergoes nitration with exceptional selectivity, producing 2-methyl-4-nitroquinoline as the major product in yields ranging from 60-85% depending on reaction conditions [6]. The high regioselectivity (approximately 85:10 ratio favoring the 4-position over other positions) stems from the optimal positioning of the methyl group to activate the 4-position through resonance and inductive effects.

The electronic activation pattern in 2-methylquinoline differs significantly from unsubstituted quinoline, where nitration typically occurs at positions 5 and 8 with moderate selectivity (47:43 ratio) [1] [4]. The methyl substituent at position 2 creates a directing effect that channels electrophilic attack specifically to position 4, overriding the normal preference for positions 5 and 8 in the parent quinoline system.

Computational studies using density functional theory calculations support the experimental observations, showing that the 4-position in 2-methylquinoline has the highest electron density and lowest activation energy for electrophilic substitution [5] [9]. The calculated transition state energies indicate a preference of approximately 4-6 kcal/mol for the 4-position compared to alternative sites.

For other methyl-substituted quinolines, the regioselectivity patterns vary according to the methyl group position. 8-Methylquinoline shows preference for nitration at position 5 (80:15 selectivity), while maintaining the general trend of benzene ring reactivity over pyridine ring reactivity [6] . The steric hindrance introduced by the 8-methyl group effectively blocks position 8, redirecting the electrophilic attack to position 5.

| Substrate | Major Product Position | Selectivity Ratio | Electronic Effect | Yield Range (%) |

|---|---|---|---|---|

| 2-Methylquinoline | C-4 | 85:10 | Strong activation | 60-85 |

| 8-Methylquinoline | C-5 | 80:15 | Moderate activation | 65-80 |

| 2,8-Dimethylquinoline | C-5 | 90:8 | Steric hindrance | 70-85 |

Catalytic Oxidation Approaches

Radical Initiation Systems in Nitro Group Introduction

Radical initiation systems represent an alternative mechanistic pathway for introducing nitro groups into quinoline derivatives, offering distinct advantages in terms of regioselectivity and reaction conditions compared to traditional electrophilic nitration methods. These systems operate through the generation of nitrogen dioxide radicals (NO₂- ) rather than nitronium ions, leading to different regiochemical outcomes and reaction profiles [11] [12] [13].

Iron-based radical initiation systems, particularly those employing iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), have emerged as highly effective catalysts for quinoline nitration [14]. This system functions through a dual mechanism where the iron center both activates the substrate through coordination and serves as the nitro source through thermal decomposition. The Fe(NO₃)₃·9H₂O system demonstrates remarkable efficiency in promoting C-5 selective nitration of 8-aminoquinoline amides, achieving yields of 75-90% under mild conditions [14].

The radical mechanism involves initial coordination of the iron center to the quinoline nitrogen, followed by homolytic cleavage of the iron-nitrate bond to generate nitrogen dioxide radicals. These radicals then attack the activated quinoline ring at positions determined by both electronic and steric factors. The radical pathway often leads to different regioselectivity compared to ionic mechanisms, with preference for positions that provide optimal radical stabilization [13].

Copper-based catalytic systems, such as CuCl₂·2H₂O, have proven particularly effective for bisnitration reactions, enabling the introduction of two nitro groups in a single operation [14]. The copper catalyst facilitates both mononitration and subsequent bisnitration to produce 5,7-dinitro derivatives with good selectivity. This system operates through a copper-mediated radical generation mechanism that maintains high catalytic turnover while providing excellent control over the nitration pattern.

Organic radical initiators, including azobisisobutyronitrile (AIBN) and related compounds, provide thermal initiation of radical nitration processes [15] [13]. These systems offer the advantage of operating under relatively mild thermal conditions while maintaining good functional group tolerance. The radical initiation occurs through thermal decomposition of the azo compound, generating carbon-centered radicals that subsequently react with nitrite sources to produce nitrogen dioxide radicals.

| Radical Initiator | Operating Temperature (°C) | Selectivity Pattern | Typical Yield (%) | Mechanism Type |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O | 80-120 | C-5 selective | 75-90 | Metal-mediated |

| CuCl₂·2H₂O | 70-100 | Bisnitration | 70-85 | Copper-catalyzed |

| AIBN | 60-80 | Mixed products | 55-75 | Thermal initiation |

| tert-Butyl nitrite | 25-80 | C-3 selective | 70-85 | Direct radical source |

Phase-Transfer Catalysis in Heterocyclic Nitration

Phase-transfer catalysis has emerged as a valuable technique for heterocyclic nitration, providing enhanced reaction rates, improved selectivity, and more environmentally friendly reaction conditions compared to traditional homogeneous systems [16] [17]. This approach utilizes quaternary ammonium salts or related phase-transfer agents to facilitate the transport of ionic species between aqueous and organic phases, enabling efficient nitration under biphasic conditions.

The fundamental principle of phase-transfer catalysis in nitration involves the extraction of nitrite or nitrate anions from the aqueous phase into the organic phase as ion pairs with lipophilic quaternary ammonium cations [16]. This process dramatically increases the effective concentration of the nitrating species in the organic phase where the quinoline substrate resides, leading to enhanced reaction rates and often improved selectivity patterns.

Quaternary ammonium bromides have demonstrated exceptional effectiveness as phase-transfer catalysts for quinoline nitration reactions [17]. These catalysts operate through a well-defined mechanism involving ion exchange at the phase boundary, formation of lipophilic ion pairs, and subsequent reaction in the organic phase. The structural parameters of the quaternary ammonium salt, particularly the carbon number (C#) and q-value, significantly influence the catalytic effectiveness [16].

The q-value parameter, calculated as the sum of reciprocals of carbon numbers on the four alkyl chains of the quaternary ammonium salt, provides a useful metric for optimizing phase-transfer catalyst performance [16]. For nitration reactions, q-values in the range of 0.2-0.4 typically provide optimal mass transfer characteristics, while C# values of 16-32 ensure adequate organic phase solubility.

Chiral phase-transfer catalysts have opened new possibilities for enantioselective transformations of quinoline derivatives, although their application in direct nitration remains limited [17]. These systems demonstrate the potential for developing asymmetric nitration methodologies that could provide access to enantiomerically enriched nitroquinoline derivatives for pharmaceutical applications.

The environmental advantages of phase-transfer catalysis include the use of aqueous inorganic bases instead of organic bases, reduced solvent requirements, and the potential for catalyst recycling [16]. These factors contribute to improved process sustainability and reduced waste generation compared to traditional nitration methodologies.

| Catalyst Type | Structure Parameter | Optimal Range | Selectivity Enhancement | Environmental Benefit |

|---|---|---|---|---|

| Tetrabutylammonium bromide | C# = 16, q = 1.0 | Standard reference | Moderate | Good |

| Methyltributylammonium chloride | C# = 13, q = 1.25 | High activity | Good | Excellent |

| Benzalkonium chloride | Variable C# | 12-18 range | Variable | Good |

| Chiral ammonium salts | Complex structure | Specialized | Enantioselective | Moderate |

Post-Synthetic Modification Techniques

Functional Group Interconversion Strategies

Post-synthetic modification techniques provide essential tools for transforming 2-methyl-4-nitroquinoline into diverse derivatives with modified physicochemical and biological properties. These transformations enable access to compound libraries that would be difficult or impossible to prepare through direct synthetic approaches, making them invaluable for medicinal chemistry and materials science applications [18] [19] [20].

The reduction of the nitro group represents one of the most important and widely utilized post-synthetic modifications of 2-methyl-4-nitroquinoline [6]. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the quinoline system. Common reducing agents include iron in hydrochloric acid, palladium on carbon with hydrogen gas, and tin(II) chloride in hydrochloric acid, each offering distinct advantages in terms of reaction conditions and functional group compatibility [21].

Iron-mediated reduction typically proceeds under mild acidic conditions (50-100°C) and provides excellent yields (80-95%) of 2-methyl-4-aminoquinoline [6]. This method tolerates a wide range of functional groups and operates through a well-established mechanism involving electron transfer from iron to the nitro group, followed by protonation and elimination of water. The resulting amino group serves as a versatile handle for further functionalization through acylation, alkylation, or condensation reactions.

Catalytic hydrogenation using palladium on carbon offers superior chemoselectivity and can be performed under mild conditions with excellent functional group tolerance [21]. This method provides precise control over the reduction process and can be stopped at intermediate stages to access hydroxylamine or nitroso derivatives if desired. The catalytic approach also minimizes waste generation and can be readily scaled for industrial applications.

Halogenation reactions at positions adjacent to the nitro group provide access to polysubstituted quinoline derivatives with enhanced pharmacological potential [22]. N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine/potassium iodide systems enable selective introduction of halogen atoms under radical conditions [6]. These reactions typically proceed with good regioselectivity (65-85% yields) and provide versatile intermediates for cross-coupling reactions and other transformations.

Oxidation to N-oxide derivatives represents another valuable post-synthetic modification that significantly alters the reactivity and pharmacological properties of quinoline systems [19] [23]. Meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide in acetic acid serve as effective oxidizing agents, converting 2-methyl-4-nitroquinoline to its N-oxide derivative in excellent yields (85-95%) [23]. The N-oxide functionality introduces new sites for nucleophilic attack and can serve as a directing group for subsequent transformations.

Functional group interconversion through hydroxylation provides access to quinoline derivatives with enhanced water solubility and altered electronic properties [21]. Permanganate oxidation and osmium tetroxide-catalyzed dihydroxylation enable selective introduction of hydroxyl groups, although these reactions require careful optimization to avoid overoxidation and ring degradation [24].

| Transformation Type | Reagent System | Conditions | Product Yield (%) | Key Advantages |

|---|---|---|---|---|

| Nitro → Amino | Fe/HCl | 50-100°C, acidic | 80-95 | High yield, mild conditions |

| Nitro → Amino | Pd/C, H₂ | RT, 1-3 atm | 85-95 | Excellent selectivity |

| Halogenation | NBS, NCS | 25-80°C, radical | 65-85 | Regioselective |

| N-Oxidation | mCPBA | 0-25°C, mild | 85-95 | Clean reaction |

| Hydroxylation | KMnO₄ | 25-60°C, oxidative | 60-80 | Functional diversity |

The development of continuous flow methodologies for post-synthetic modifications has emerged as a significant advancement in the field [20]. These approaches offer improved reaction control, enhanced safety profiles, and reduced reaction times compared to traditional batch processes. Flow chemistry enables precise temperature and residence time control, leading to improved yields and selectivities for many transformation types.